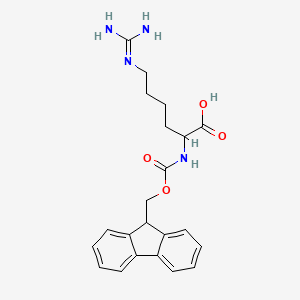
N-Fmoc-L-homoarginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-α-Fluorenylmethyloxycarbonyl-N G-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine: (FMOC-HOMOARG-OH) is an organic compound used primarily in solid-phase peptide synthesis. It is a derivative of homoarginine, which is an amino acid analog of arginine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is commonly used to protect the amino group during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: FMOC-HOMOARG-OH is synthesized through a series of chemical reactions that involve the protection and deprotection of functional groups. The synthesis typically starts with the amino acid homoarginine, which is protected at the amino group with the FMOC group. The guanidino group of homoarginine is protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to prevent side reactions during peptide synthesis.
Industrial Production Methods: In industrial settings, the synthesis of FMOC-HOMOARG-OH is carried out using automated peptide synthesizers. These machines allow for precise control of reaction conditions, such as temperature, solvent, and reagent concentrations. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by the removal of the FMOC group to expose the amino group for further reactions .
化学反应分析
Types of Reactions: FMOC-HOMOARG-OH undergoes several types of chemical reactions, including:
Deprotection: The FMOC group can be removed using a base such as piperidine, exposing the amino group for further reactions.
Coupling: The exposed amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Cleavage: The Pbf group can be removed using strong acids like trifluoroacetic acid, exposing the guanidino group of homoarginine.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure in N-butylpyrrolidinone (NBP) at 45°C.
Cleavage: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed:
Deprotected Homoarginine: After removal of the FMOC and Pbf groups.
Peptide Chains: Formed by the sequential addition of amino acids
科学研究应用
FMOC-HOMOARG-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Employed in the development of peptide-based drugs.
Biomaterials: Utilized in the creation of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Used to study protein-protein interactions and enzyme-substrate interactions.
作用机制
The primary mechanism of action of FMOC-HOMOARG-OH involves its role as a building block in peptide synthesis. The FMOC group protects the amino group of homoarginine, allowing for selective reactions at other functional groups. The Pbf group protects the guanidino group, preventing side reactions during peptide bond formation. The compound facilitates the sequential addition of amino acids to form peptides, which can then be used in various biological and chemical applications .
相似化合物的比较
FMOC-HOMOARG-OH is similar to other FMOC-protected amino acids, such as:
FMOC-Arginine (FMOC-ARG-OH): Similar in structure but with a shorter side chain.
FMOC-Lysine (FMOC-LYS-OH): Contains a primary amine instead of a guanidino group.
FMOC-Ornithine (FMOC-ORN-OH): Similar to lysine but with one fewer methylene group in the side chain.
Uniqueness: FMOC-HOMOARG-OH is unique due to its longer side chain and the presence of a guanidino group, which allows for specific interactions in peptide synthesis and biological studies .
属性
IUPAC Name |
6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELIJBJYZHTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
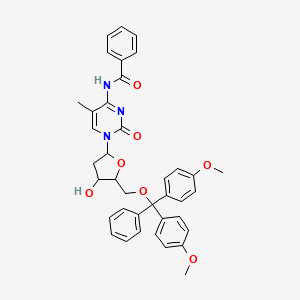

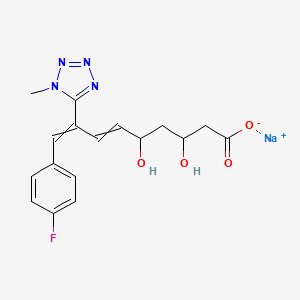
![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)


![(2,5-Dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13389406.png)

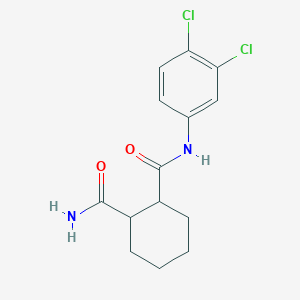
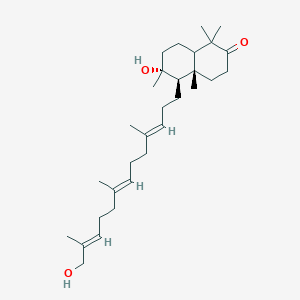
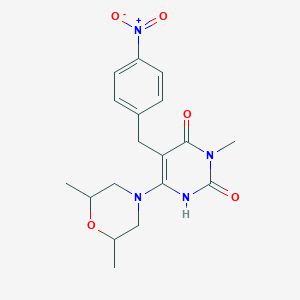
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride](/img/structure/B13389469.png)

